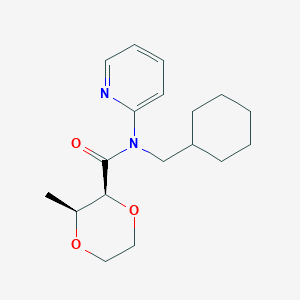
(2R)-4-methyl-N-(3-methylpyridazin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-methyl-N-(3-methylpyridazin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)pentanamide is a chemical compound with potential applications in scientific research. It is a synthetic molecule that can be produced in a laboratory setting using a specific synthesis method.
Mecanismo De Acción
The mechanism of action of (2R)-4-methyl-N-(3-methylpyridazin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)pentanamide involves the inhibition of specific enzymes. It has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and sirtuins. These enzymes play important roles in regulating gene expression and other cellular processes. By inhibiting these enzymes, this compound can alter cellular processes and provide insight into the functions of these enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have effects on cellular processes such as gene expression, cell proliferation, and cell differentiation. It has also been shown to have potential applications in the treatment of certain diseases, such as cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-4-methyl-N-(3-methylpyridazin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)pentanamide in lab experiments is that it is a synthetic compound that can be produced in a laboratory setting. This allows researchers to have control over the purity and concentration of the compound. Additionally, it has been shown to have potent inhibitory effects on certain enzymes, which can be useful in studying the role of these enzymes in cellular processes.
One limitation of using this compound in lab experiments is that its effects on cellular processes are still being studied. Additionally, it may have off-target effects on other enzymes and pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of (2R)-4-methyl-N-(3-methylpyridazin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)pentanamide. One direction is to further investigate its effects on cellular processes and its potential applications in the treatment of diseases such as cancer and neurodegenerative disorders. Another direction is to study its interactions with other molecules and pathways in cells, which can provide insight into its mechanism of action. Additionally, the synthesis method for this compound can be optimized to improve its yield and purity.
Métodos De Síntesis
The synthesis method for (2R)-4-methyl-N-(3-methylpyridazin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)pentanamide involves several steps. The starting materials are commercially available and can be purchased from chemical suppliers. The first step involves the reaction of 3-methylpyridazine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methyl-2-oxo-2H-isoindole-3-carboxylic acid to form the intermediate compound. The final step involves the reaction of the intermediate with (R)-2-amino-1-(3-methylpyridazin-4-yl)pentan-1-one to form the desired product.
Aplicaciones Científicas De Investigación
(2R)-4-methyl-N-(3-methylpyridazin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)pentanamide has potential applications in scientific research. It can be used as a tool compound to study the physiological and biochemical effects of certain pathways in cells. It has been shown to inhibit the activity of certain enzymes, which can be useful in studying the role of these enzymes in various cellular processes.
Propiedades
IUPAC Name |
(2R)-4-methyl-N-(3-methylpyridazin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12(2)10-17(18(24)21-16-8-9-20-22-13(16)3)23-11-14-6-4-5-7-15(14)19(23)25/h4-9,12,17H,10-11H2,1-3H3,(H,20,21,24)/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQWPWZIJLUSFC-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=N1)NC(=O)C(CC(C)C)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=N1)NC(=O)[C@@H](CC(C)C)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-methylphenyl)sulfonylmethyl]-5-[(3R)-oxolan-3-yl]-1,2,4-oxadiazole](/img/structure/B7353363.png)
![5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7353368.png)
![5-[(2R,3R)-2-(difluoromethyl)-3,4-dihydro-2H-chromen-3-yl]-3-(5-methylpyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7353375.png)
![N-propan-2-yl-2-[5-[(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-yl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7353381.png)

![3-[2-(2-methoxyphenyl)propan-2-yl]-5-[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]-1,2,4-oxadiazole](/img/structure/B7353388.png)
![5-[(1R,2R)-2-(2,4-difluorophenyl)cyclopropyl]-3-(2-propyl-1,3-oxazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7353396.png)
![5-[5-[(1R,2R)-2-(3,4-dimethylphenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B7353413.png)
![3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-[(1R,2R)-2-(2,4-difluorophenyl)cyclopropyl]-1,2,4-oxadiazole](/img/structure/B7353415.png)
![3-[(3-methyl-1,2-oxazol-4-yl)methyl]-5-[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]-1,2,4-oxadiazole](/img/structure/B7353427.png)
![1-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(6-chloro-1,3-benzodioxol-5-yl)urea](/img/structure/B7353434.png)
![3-[(3-benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methyl]cyclobutan-1-amine](/img/structure/B7353452.png)
![1-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]urea](/img/structure/B7353463.png)
![1-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(2-cyclopropyl-1,3-benzoxazol-6-yl)urea](/img/structure/B7353471.png)